5,5-Dinitro-1,3-dioxane

Description

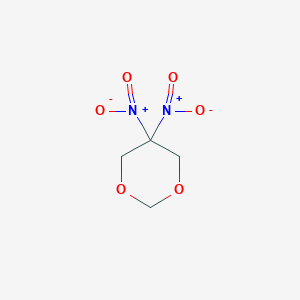

Structure

2D Structure

3D Structure

Properties

CAS No. |

4776-97-0 |

|---|---|

Molecular Formula |

C4H6N2O6 |

Molecular Weight |

178.1 g/mol |

IUPAC Name |

5,5-dinitro-1,3-dioxane |

InChI |

InChI=1S/C4H6N2O6/c7-5(8)4(6(9)10)1-11-3-12-2-4/h1-3H2 |

InChI Key |

RDADUROBQIJEIM-UHFFFAOYSA-N |

SMILES |

C1C(COCO1)([N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1C(COCO1)([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Theoretical and Computational Investigations of 5,5 Dinitro 1,3 Dioxane

Conformational Analysis and Potential Energy Surfaces of 5,5-Dinitro-1,3-dioxane

The conformational landscape of this compound has been a subject of detailed quantum-chemical studies to understand its structural preferences and dynamic behavior. These investigations map the potential energy surface (PES) to identify stable conformers, transition states, and the pathways for interconversion between them.

Identification and Characterization of Global and Local Minima for Chair and Twist Conformers (e.g., 2,5-twist, 1,4-twist)

Computational studies have established that the global minimum on the potential energy surface for this compound corresponds to the chair conformer . scispace.com This finding is consistent with the general conformational preferences of other 1,3-dioxane (B1201747) derivatives. researchgate.net

In addition to the stable chair form, at least one intermediate local minimum has been identified: the 2,5-twist conformer . This twist form is not as stable as the chair conformer but plays a crucial role as an intermediate in the chair-to-chair inversion process. scispace.com While the 1,4-twist conformer is a known local minimum for the parent 1,3-dioxane, its specific role or stability in the 5,5-dinitro derivative is less commonly detailed in available literature. For many 5-substituted 1,3-dioxanes, the 1,4-twist form is typically higher in energy than the 2,5-twist. researchgate.net

Elucidation of Conformational Interconversion Pathways and Transition States (e.g., Chair–Chair Inversion)

The primary conformational transformation for this compound is the chair–chair inversion process. Computational simulations have indicated a specific and singular route for this inversion. The pathway proceeds from one chair conformer, through a transition state, to an intermediate minimum corresponding to the 2,5-twist form, and then through a subsequent transition state to the inverted chair conformer. scispace.com This mechanism is analogous to the inversion pathways identified for other 5-substituted 1,3-dioxanes. researchgate.net The process can be summarized as:

Chair ⇌ [Transition State 1] ⇌ 2,5-Twist ⇌ [Transition State 2] ⇌ Inverted Chair

Studies on related compounds, such as 5-bromo-5-nitro-1,3-dioxane (B1667936), have similarly identified all transition states along the route of conformational transformations, confirming the central role of the 2,5-twist intermediate. researchgate.net

Application of Quantum-Chemical Approximations in Conformational Studies (e.g., HF/6-31G(d), DFT PBE/3z, RI-MP2/λ2, MP2/6-31G(d)//HF/6-31G(d), B3P86, B3LYP, B3PW91, RHF/6-31G(d))

A variety of quantum-chemical methods have been employed to study the conformational properties of this compound and related compounds, each offering a different balance of computational cost and accuracy.

Specific methods applied directly to this compound include:

Hartree-Fock (HF) with the 6-31G(d) basis set (HF/6-31G(d)). scispace.com

Density Functional Theory (DFT) using the PBE functional and a triple-zeta basis set (PBE/3z). scispace.com

Møller-Plesset perturbation theory (MP2) , specifically the resolution of identity variant RI-MP2/λ2. scispace.com

Studies on analogous 5-substituted 1,3-dioxanes and other derivatives have utilized a broader range of computational levels, demonstrating the utility of these methods for analyzing such systems:

Restricted Hartree-Fock (RHF) with the 6-31G(d) basis set has been used to map the potential energy surface of various 5-alkyl-1,3-dioxanes. researchgate.net

Hybrid DFT functionals, including B3P86 , B3LYP , and B3PW91 , are commonly used for energy calculations in related heterocyclic systems.

For the study of thermal decomposition, the M06-2X functional with the 6-311+G(d,p) basis set has been applied to 5-nitro-1,3-dioxane (B6597036) derivatives. scispace.com

Determination of Energetic and Thermodynamic Parameters for Conformational Transitions (e.g., Energy Differences (ΔE), Conformational Enthalpies (ΔH°), Entropies (ΔS°), and Free Energies (ΔG°))

The primary research investigating the conformational transformations of this compound estimated the potential barrier for the chair-chair inversion process. scispace.com However, the specific numerical values for the relative energies (ΔE), enthalpies (ΔH°), entropies (ΔS°), and Gibbs free energies (ΔG°) for the chair and twist conformers and the transition states were not available in the searched literature abstracts.

For context, computational studies on other 5-substituted 1,3-dioxanes using the RHF/6-31G(d) method provide insight into the typical energy landscape of these molecules. The chair conformer is consistently the lowest energy state, with twist conformers and transition states being progressively higher in energy. The table below illustrates the type of data generated in such computational studies, though the specific values for this compound remain to be documented in widely accessible sources.

| Conformer / State | Parameter | Calculated Value (kcal/mol) | Reference / Comment |

| Chair (C) | Relative Energy (ΔE) | 0.0 (Reference) | Global Minimum |

| 2,5-Twist (2,5-T) | Relative Energy (ΔE) | Data not available in searched sources | These values represent the energy cost to adopt non-chair conformations. researchgate.net |

| 1,4-Twist (1,4-T) | Relative Energy (ΔE) | Data not available in searched sources | |

| Transition State (TS) for C → 2,5-T | Activation Energy (ΔE‡) | Data not available in searched sources | |

| Overall Chair Inversion | Free Energy Barrier (ΔG‡) | Data not available in searched sources | Represents the total barrier for the chair-chair interconversion. |

Analysis of Intramolecular Rotation Dynamics of Axial and Equatorial Nitro Groups

In the stable chair conformation of this compound, one nitro group occupies an axial position while the other is equatorial. The internal rotation of these nitro groups around their respective C-N bonds is a key dynamic feature. Computational studies have shown that this intramolecular rotation is not free but is associated with a distinct potential barrier. scispace.com

The transition state for the rotation of the axial nitro group corresponds to a conformation where the nitro group has a bisected orientation relative to the ring. researchgate.net This indicates a tangible energy cost to move the nitro group out of its minimum-energy, orthogonal arrangement. The existence of this barrier is attributed to significant dipole-dipole interactions between the axial nitro group and the heteroatomic (O-C-O) fragment of the dioxane ring. researchgate.net A similar rotational pattern has been observed in related nitro-substituted heterocyclic compounds. researchgate.net While the potential barrier for this process was estimated, the specific energy value was not available in the reviewed sources. scispace.com

Advanced Electronic Structure and Bonding Studies

While extensive research on the conformational analysis of this compound exists, detailed studies on its electronic structure are less prevalent in the literature. However, techniques such as Natural Bond Orbital (NBO) analysis have been applied to closely related 5-nitro-1,3-dioxane compounds to investigate their thermal decomposition, providing insight into the methods suitable for understanding the bonding in this class of molecules. scispace.com

NBO analysis is a powerful computational method used to translate the complex, delocalized molecular orbitals obtained from a quantum-chemical calculation into a localized Lewis structure picture of chemical bonding. taylorandfrancis.comq-chem.com An NBO analysis of this compound would provide quantitative details on:

Natural Atomic Charges: Revealing the charge distribution across the molecule and the significant electron-withdrawing effect of the two nitro groups.

Hybridization: Describing the hybridization of atomic orbitals that form the bonds within the molecule.

Bonding and Lone Pairs: Identifying the localized bonds (σ and π) and lone pairs, confirming the intuitive Lewis structure.

In the context of related compounds, NBO analysis has been used to calculate Wiberg bond indices to follow the process of bond formation and breaking during chemical reactions. scispace.com A similar analysis on the stable conformers of this compound would provide a deeper understanding of the electronic factors that govern its structure and stability.

Investigations Using Ab Initio Molecular Orbital Theory

Ab initio molecular orbital theory refers to a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data or empirical parameters. wikipedia.org These methods solve the Schrödinger equation to describe the electronic structure of a molecule. wikipedia.org In the study of dioxane systems, ab initio calculations are fundamental for providing a baseline understanding of orbital interactions and energies. youtube.comyoutube.com By calculating the molecular orbitals, researchers can determine how electrons are distributed within the molecule, which in turn governs its chemical behavior. wikipedia.org For substituted dinitrodioxanes, these calculations can reveal how the strongly electron-withdrawing nitro groups influence the electron density distribution across the dioxane ring and affect its stability and reactivity.

Density Functional Theory (DFT) Applications for Geometric Structure Optimization and Electronic Properties

Density Functional Theory (DFT) has become one of the most popular and effective computational methods for studying the structure-property relationships of molecules. nih.gov DFT calculations are used to determine the ground-state electronic structure of a system by focusing on the electron density rather than the complex many-electron wavefunction. nih.govmdpi.com

For the 5-nitro-5-R-1,3-dioxane series, computational studies have utilized DFT methods, such as the M06-2X functional with a 6-311+G(d,p) basis set, to perform geometric structure optimization. researchgate.netscispace.comresearchgate.net This process identifies the most stable three-dimensional arrangement of atoms in the molecule—its equilibrium geometry. Furthermore, DFT is employed to investigate key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.org The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller gap generally suggests that the molecule is more reactive and easier to excite chemically. nih.gov

Characterization of Hyperconjugative Stereoelectronic Interactions in Dinitrodioxane Systems (e.g., nO→σC–Hax∗, nO→σC5–Heq∗, σC–O→σC5–Heq∗)

The conformation and reactivity of the 1,3-dioxane ring are significantly influenced by subtle stereoelectronic interactions. nih.govresearchgate.net These interactions involve the delocalization of electron density from a filled (donor) orbital to a nearby empty (acceptor) orbital. researchgate.netunits.itrsc.org In dioxane systems, several types of hyperconjugation are particularly important:

nO→σC–Hax : This describes the donation of electron density from a lone pair (n) on an oxygen atom to the antibonding orbital (σ) of an axial carbon-hydrogen bond. This interaction is a manifestation of the anomeric effect. nih.gov

nO→σ*C5–Heq : A homoanomeric effect where a lone pair on a ring oxygen interacts with the antibonding orbital of an equatorial C-H bond at the C5 position. This interaction is considered especially important in the dioxane ring system. nih.govresearchgate.net

σC–O→σ*C5–Heq : This interaction involves electron donation from a carbon-oxygen bonding orbital to the antibonding orbital of an equatorial C-H bond at the C5 position. nih.gov

Intrinsic Reaction Coordinate (IRC) Analysis for Mechanistic Pathways

An Intrinsic Reaction Coordinate (IRC) calculation is a computational technique used to map out the minimum energy path connecting a transition state to its corresponding reactants and products on the potential energy surface. rowansci.comq-chem.comscm.com Starting from an optimized transition state geometry, the IRC calculation proceeds in both forward and backward directions along the reaction coordinate, confirming that the identified transition state indeed connects the intended species. rowansci.com This analysis is invaluable for gaining a detailed understanding of a reaction mechanism. rowansci.comiastate.edu For complex processes like thermal decomposition, IRC analysis can verify the proposed sequence of bond-breaking and bond-forming events, ensuring that a calculated reaction pathway is energetically feasible and correctly described. scm.com

Computational Modeling of Thermal Decomposition Mechanisms

Understanding the thermal decomposition of energetic materials is critical for assessing their stability and safety. Computational modeling provides a molecular-level view of the degradation process, allowing researchers to propose and evaluate potential reaction pathways.

Proposed Reaction Pathways for this compound Degradation (e.g., Formation of Nitrous Acid or Nitrogen Oxides)

Computational studies on the thermal decomposition of 5-nitro-1,3-dioxane have proposed specific reaction mechanisms that lead to the release of nitrous acid (HNO₂) or other nitrogen oxides (NOx). scispace.com One prominent proposed pathway involves a unimolecular decomposition that proceeds through a five-membered cyclic transition state. scispace.com

In this mechanism, the reaction is initiated by the breaking of the C5-N bond and the simultaneous migration of a hydrogen atom from the C4 or C6 position to one of the oxygen atoms of the nitro group. scispace.com This concerted process leads directly to the formation of two products: an alkene (specifically, 5-nitro-4H-1,3-dioxin) and a molecule of nitrous acid. scispace.com For related compounds, a two-stage mechanism has also been considered, though it was found to be less favorable than the single-stage pathway. scispace.com The degradation of similar cyclic nitramines is also known to produce key intermediates like formaldehyde and nitrous oxide. nih.gov

| Reactant | Primary Products | Reaction Type |

|---|---|---|

| 5-Nitro-1,3-dioxane | 5-Nitro-4H-1,3-dioxin and Nitrous Acid (HNO₂) | Unimolecular Thermal Decomposition |

Kinetic and Thermodynamic Profiling of Decomposition Processes (e.g., Activation Free Energy, Stability of Products)

A crucial aspect of computational studies is the ability to profile the kinetic and thermodynamic parameters of a reaction. nih.gov For the thermal decomposition of 5-nitro-5-R-1,3-dioxanes, researchers have calculated key values like the activation free energy (ΔG‡), which represents the energy barrier that must be overcome for the reaction to occur. scispace.com

These studies have revealed several important trends:

Effect of Substituents : The nature of the substituent at the C5 position has a significant impact on the reaction rate. For example, a methyl group (CH₃) was found to favor the decomposition reaction compared to a hydrogen or bromine atom. researchgate.netscispace.com

Solvent Effects : Performing the reaction in a polar solvent like Dimethyl sulfoxide (DMSO) was shown to lower the activation energy barrier, thereby increasing the decomposition rate. scispace.com In one case, the reaction rate for 5-methyl-5-nitro-1,3-dioxane was enhanced by more than 80 times in DMSO compared to the gas phase. scispace.com

Product Stability : While a given substituent might accelerate the reaction kinetically (lower activation energy), it does not necessarily lead to the most thermodynamically stable products. For instance, the decomposition of 5-bromo-5-nitro-1,3-dioxane was found to generate the most stable products, even though its reaction rate was not the most favorable among the series studied. scispace.com

A two-stage decomposition mechanism for 5-nitro-1,3-dioxane was found to be kinetically unfeasible due to a significantly higher activation free energy (297.7 kJ∙mol⁻¹) compared to the single-stage mechanism (204.7 kJ∙mol⁻¹). scispace.com

| Decomposition Mechanism | ΔG‡ (kJ∙mol⁻¹) | Kinetic Feasibility |

|---|---|---|

| Single-Stage Mechanism | 204.7 | More Favorable |

| Two-Stage Mechanism (Rate-Limiting Step) | 297.7 | Less Favorable |

Examination of Substituent Effects (e.g., H, CH₃, Br at C5) on Reaction Parameters and Mechanisms

Computational studies have been conducted on the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds, where the substituent (R) at the C5 position is varied between hydrogen (H), methyl (CH₃), and bromine (Br). scispace.comresearchgate.net These investigations, performed using the M06-2X/6-311+G(d,p) level of theory, aimed to elucidate the effect of these substituents on the reaction parameters and the underlying mechanism. scispace.comresearchgate.net The thermal decomposition is proposed to proceed through a five-atom cyclic transition state, leading to the formation of an alkene (5-R-4H-1,3-dioxine) and a nitrous acid molecule. scispace.com This mechanism involves the breaking of the carbon-nitrogen bond and the transfer of a hydrogen atom from C6 to an oxygen of the nitro group. scispace.com

The kinetic and thermodynamic data reveal a significant influence of the substituent group on the reaction. scispace.com The presence of a methyl (CH₃) group at the C5 position was found to favor the reaction. scispace.comresearchgate.net For the compound with R=H, two different potential reaction mechanisms were proposed and analyzed. scispace.com

The table below summarizes the calculated kinetic and thermodynamic parameters for the thermal decomposition in the gas phase at 298.15 K.

| Substituent (R) | Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) | Arrhenius Pre-exponential Factor (A) (s⁻¹) | Gibbs Free Energy of Activation (ΔG≠) (kJ mol⁻¹) | Entropy of Activation (ΔS≠) (J mol⁻¹ K⁻¹) |

| H | 4.06 x 10⁻⁸ | 212.1 | 6.14 x 10¹³ | 204.6 | 5.9 |

| Methyl (CH₃) | 4.19 x 10⁻⁷ | 205.3 | 1.33 x 10¹⁴ | 194.4 | 12.4 |

| Bromine (Br) | - | - | - | 199.3 | 8.9 |

Data sourced from a computational study on the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds. researchgate.net Note: Specific values for k, Ea, and A for the Bromine substituent were not detailed in the provided excerpt.

Solvation Effects on Reaction Rates and Thermodynamics (e.g., DMSO)

The influence of the solvent on the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds has been investigated computationally by comparing the reaction in the gas phase to the reaction in a dimethyl sulfoxide (DMSO) solution. scispace.comresearchgate.net Solvation effects can significantly alter reaction rates and thermodynamic stability.

The study demonstrated that conducting the reaction in DMSO has a notable effect, particularly for the methyl-substituted compound. scispace.com The most significant solvent effect was observed in the decomposition of 5-methyl-5-nitro-1,3-dioxane, where the reaction rate increased by more than 80 times compared to the gas phase. scispace.com In contrast, when the substituent is a bromine atom, the solvent stabilization effect is almost nonexistent. scispace.com For the unsubstituted compound (R=H), the rate increases by a factor of 4.5 in DMSO. researchgate.net

These findings indicate that the transition state of the reaction is stabilized by the polar solvent DMSO, which accelerates the reaction. The degree of this acceleration is highly dependent on the substituent at the C5 position.

The following table presents a comparison of the reaction rates in the gas phase versus in DMSO solution.

| Substituent (R) | Rate Constant in Gas Phase (k gas) (s⁻¹) | Rate Constant in DMSO (k DMSO) (s⁻¹) | Rate Acceleration (k DMSO / k gas) |

| H | 4.06 x 10⁻⁸ | 1.82 x 10⁻⁷ | 4.5 |

| Methyl (CH₃) | 4.19 x 10⁻⁷ | 3.39 x 10⁻⁵ | 80.9 |

| Bromine (Br) | - | - | ~1 |

Data derived from computational calculations on 5-nitro-5-R-1,3-dioxane compounds. researchgate.net The rate acceleration for the Bromine substituent is noted as practically nonexistent, implying a ratio close to 1. scispace.com

Analysis of Bond Formation and Breaking Progress via Wiberg Indices and Reaction Synchronicity

To gain deeper insight into the reaction mechanism, Wiberg bond indices were calculated to analyze the progress of bond formation and breaking in the transition state. scispace.comresearchgate.net The Wiberg bond index is a measure of the electron density between atoms, providing a quantitative description of the bond order.

The synchronicity (Sy) of the reaction, which describes how simultaneously bond-breaking and bond-forming events occur, was calculated from these indices. scispace.com A synchronicity value close to 1 implies a highly synchronous or concerted reaction, where the bonds break and form at the same time. scispace.com A value closer to 0 would indicate a more asynchronous, stepwise process.

For the thermal decomposition of 5-nitro-5-R-1,3-dioxane, the analysis of Wiberg indices provided key details about the transition state. The average relative variation of the bond indices (δβav) for the reactions showed values of 0.49 and 0.51, suggesting symmetric transition states that are intermediate in structure between the reactants and products. scispace.com

Interestingly, the reaction involving the methyl-substituted molecule displayed an imbalance between the bond formation and breaking events. scispace.com This is evidenced by a reaction synchronicity value of 0.83, indicating a less synchronous process compared to the other substituents. scispace.com

| Parameter | Description | Finding |

| Wiberg Bond Indices | Measures bond order based on electron density. | Used to examine the progress of bond formation and breaking. scispace.com |

| Average Relative Variation (δβav) | Indicates the position of the transition state along the reaction coordinate. | Values of 0.49 and 0.51 suggest symmetric transition states, intermediate between reactants and products. scispace.com |

| Synchronicity (Sy) | A value from 0 to 1 indicating how concerted a reaction is. scispace.com | The reaction with the methyl substituent shows an imbalance, with a synchronicity value of 0.83. scispace.com |

Advanced Spectroscopic and Crystallographic Characterization of Dinitrodioxane Systems

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as a definitive method for determining the precise atomic arrangement within a crystalline solid. For 5,5-dinitro-1,3-dioxane and its derivatives, this technique has been instrumental in mapping their molecular and supramolecular structures.

Quantum-chemical studies have shown that for this compound, the chair conformation is the most stable. researchgate.net The inversion of the chair-chair conformation is believed to proceed through a 2,5-twist-form intermediate. researchgate.net In the solid state, substituted 1,3-dioxane (B1201747) derivatives have been observed to adopt various conformations, including chair and twist forms. For example, the crystal structure of some 4,6-diaryl-5,5-difluoro-1,3-dioxanes reveals specific enantiomeric configurations. beilstein-journals.org The 1,4-dioxane (B91453) backbone in certain ligands plays a crucial role in stabilizing the chelate conformation with metals. acs.org

Computational studies on unsubstituted 1,3-dioxane indicate that the chair conformer is significantly more stable than the 2,5-twist conformer by approximately 4.67±0.31 kcal/mol (HF) and 5.19±0.8 kcal/mol (DFT). researchgate.net The 1,4-twist structure is higher in energy than the 2,5-twist conformer. researchgate.net

In other complex organic molecules, electrostatic interactions and solvent networks have been observed to play a role in stabilizing the crystal structure. nih.gov The analysis of multiple crystal structures under varying conditions can help in understanding the relative importance of different intermolecular interactions. iucr.org

Computational modeling provides a theoretical framework to understand the intrinsic properties of a molecule, which can then be compared with experimental solid-state data. For 1,3-dioxane, computational studies have been performed to determine the energy differences, conformational enthalpies, and free energies of its various conformers in the gas phase. researchgate.net These calculations have shown that the chair conformer is the most stable. researchgate.net

Differences between gas-phase models and solid-state structures can often be attributed to the influence of intermolecular forces in the crystal lattice. acs.org For instance, computational studies on fluoromethyllithium and chloromethyllithium carbenoids have highlighted that a combination of explicit microsolvation and a continuum reaction field is necessary to fully account for the structural and energetic effects of solvation. acs.org This indicates that the environment, whether a solvent or a crystal lattice, can significantly influence the molecular conformation and interactions.

Vibrational Spectroscopy for Structural and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule, providing a fingerprint that is sensitive to its structure, conformation, and bonding.

FT-IR spectroscopy is a powerful tool for identifying functional groups and elucidating molecular structure. The infrared spectrum of 1,3-dioxane shows characteristic C-H stretching and bending vibrations between approximately 2800-3000 cm⁻¹ and 1365-1480 cm⁻¹, respectively. docbrown.info The C-O stretching vibrations for cyclic ethers are typically observed around 940 cm⁻¹ and 1070-1140 cm⁻¹. docbrown.info

For dinitro compounds, the asymmetric stretching vibrations of the NO₂ group (νasNO₂) are typically found in the range of 1532-1609 cm⁻¹, while the symmetric stretching vibrations (νsNO₂) appear around 1345 ± 30 cm⁻¹. scielo.br The presence of these characteristic bands in the FT-IR spectrum of this compound would confirm the presence of the nitro groups. Theoretical simulations, often using Density Functional Theory (DFT), can be used to calculate the vibrational frequencies and compare them with experimental spectra, aiding in the assignment of vibrational modes. scielo.br

Table 1: Characteristic FT-IR Vibrational Frequencies for Dioxane and Nitro Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C-H | Stretching | ~2800-3000 | docbrown.info |

| C-H | Bending | ~1365-1480 | docbrown.info |

| C-O (cyclic ether) | Stretching | ~940, 1070-1140 | docbrown.info |

| NO₂ | Asymmetric Stretch | 1532-1609 | scielo.br |

Raman spectroscopy provides complementary information to FT-IR, being particularly sensitive to non-polar bonds and vibrations that result in a change in the polarizability of the molecule. A typical Raman spectrum displays various modes, including the radial breathing mode (RBM) at low frequencies and the G-band at higher frequencies. libretexts.org For substituted nitrobenzenes, the asymmetric NO₂ stretching modes have been observed in Raman spectra around 1538-1604 cm⁻¹, and the symmetric stretch is reported at 1346 cm⁻¹. scielo.br

In the context of crystal analysis, Raman spectroscopy can also probe low-frequency phonon modes that are characteristic of the crystal lattice structure. The study of high-pressure Raman spectra can reveal information about C-H···O interactions and changes in hydrogen-bond networks. researchgate.net For instance, in mixtures of 1,3-dioxane and D₂O, the equatorial C-H groups of 1,3-dioxane have shown a different ability to act as weak hydrogen bond donors compared to the axial C-H groups under pressure. researchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4,6-diaryl-5,5-difluoro-1,3-dioxanes |

| 1,3-dioxane |

| Fluoromethyllithium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of molecules in solution. bu.edu It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. bu.edu For dinitrodioxane systems, NMR is crucial for understanding their conformational behavior in different solvents.

Comprehensive Analysis of ¹H, ¹³C, and ¹⁵N NMR Data

The analysis of ¹H, ¹³C, and ¹⁵N NMR spectra provides a complete picture of the molecular structure of this compound. Each type of nucleus offers unique insights into the electronic and steric environment within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is relatively simple due to the molecule's symmetry. The protons on the methylene (B1212753) groups (C4 and C6) and the methylene bridge (C2) give rise to characteristic signals. In a typical chair conformation, the axial and equatorial protons at C4 and C6 are chemically non-equivalent, leading to distinct signals and coupling patterns. However, rapid chair-chair interconversion at room temperature can lead to averaged signals. For instance, in 2,2-dimethyl-5,5-dinitro-1,3-dioxane, the four methylene protons of the dioxane ring appear as a singlet at 4.67 ppm in CDCl₃, indicating rapid conformational exchange on the NMR timescale. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of their substituents. For 2,2-dimethyl-5,5-dinitro-1,3-dioxane, the carbon signals appear at δ 101.1 ppm (C2), 62.3 ppm (C4/C6), and the carbon bearing the nitro groups (C5) is also identifiable. mdpi.com The chemical shift of C5 is particularly influenced by the electron-withdrawing nitro groups.

¹⁵N NMR Spectroscopy: ¹⁵N NMR is a valuable tool for directly probing the nitrogen environment of the nitro groups. The chemical shifts of the ¹⁵N nuclei are highly sensitive to the electronic structure of the nitro group and its interaction with the rest of the molecule. Although less common than ¹H and ¹³C NMR due to the lower natural abundance and smaller magnetic moment of the ¹⁵N isotope, it can provide crucial data on the electronic effects within the molecule. nih.govoxinst.com For some nitroalkanes, ¹⁵N chemical shifts can be found in the range of 325.0 to 357.5 ppm. mdpi.com

A comprehensive analysis of these NMR data allows for the unambiguous assignment of all proton, carbon, and nitrogen signals in the this compound system.

Interactive Data Table: Representative NMR Data for a Substituted this compound Derivative

Below is a table summarizing the NMR data for 2,2-dimethyl-5,5-dinitro-1,3-dioxane in CDCl₃. mdpi.com

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | 4.67 | singlet |

| ¹³C | 101.1 (C2) | |

| 62.3 (C4, C6) | ||

| Not reported (C5) | ||

| 23.1 (CH₃) |

Note: The chemical shift for the C5 carbon was not specified in the provided source.

Applications in Conformational Equilibrium Studies (e.g., Vicinal Coupling Constants)

The chair conformation is the most stable arrangement for the 1,3-dioxane ring. researchgate.net In substituted dioxanes, the substituents can occupy either axial or equatorial positions, leading to a conformational equilibrium. The position of this equilibrium is influenced by the steric and electronic nature of the substituents.

Vicinal coupling constants (³J), which describe the interaction between two nuclei separated by three bonds, are particularly useful for studying conformational equilibria. miamioh.edu The magnitude of ³J is dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation. miamioh.edu By measuring the vicinal coupling constants between protons on adjacent carbons (e.g., H4 and H5), one can deduce the preferred conformation of the ring.

For this compound, the molecule exists in a conformational equilibrium between two chair forms. Quantum-chemical calculations have shown that the chair conformer with an axial nitro group is the global minimum on the potential energy surface. researchgate.net The other low-energy conformers are a chair with an equatorial nitro group and a 2,5-twist form. researchgate.net

Experimental studies on related 5-substituted 1,3-dioxanes have utilized ¹H NMR vicinal coupling constants to determine the Gibbs conformational energies (ΔG°) of the substituents. researchgate.net This involves comparing the experimentally measured coupling constants with theoretical values calculated for the pure axial and equatorial conformers. This approach allows for the quantification of the conformational preferences in these systems.

Comparison of Experimental NMR Data with Quantum-Chemically Derived Parameters

The accuracy of experimental NMR data can be validated, and deeper insights into molecular structure and dynamics can be gained by comparing them with parameters derived from quantum-chemical calculations. mdpi.com

Chemical Shifts: Theoretical calculations, often employing density functional theory (DFT) or ab initio methods, can predict nuclear magnetic shielding tensors. mdpi.com These tensors can then be converted into chemical shifts, which can be directly compared with experimental values. mdpi.com Discrepancies between calculated and experimental shifts can highlight the influence of solvent effects or dynamic processes not fully captured by the theoretical model.

Coupling Constants: Quantum-chemical methods can also be used to calculate spin-spin coupling constants. mdpi.com This is particularly valuable for conformational analysis, as theoretical coupling constants for different conformers can be calculated and used to interpret the experimentally observed, time-averaged values. researchgate.net For example, in the study of 5-substituted 1,3-dioxanes, theoretical vicinal coupling constants were crucial in determining the conformational energies of the substituents. researchgate.net

This comparative approach provides a powerful synergy between experimental and theoretical methods, leading to a more robust and detailed understanding of the solution-state structure and conformational behavior of this compound and related compounds.

Research Applications and Broader Scientific Implications of 5,5 Dinitro 1,3 Dioxane

Dinitrodioxanes as Precursors and Components in Energetic Materials Chemistry

The gem-dinitro functional group is a cornerstone of many energetic materials, and compounds like 5,5-dinitro-1,3-dioxane and its derivatives serve as crucial intermediates in the synthesis of more complex and powerful high-energy density materials (HEDMs). Their cyclic structure provides a scaffold for building intricate molecular architectures with a high density of explosophoric nitro groups.

Derivatization to High-Energy Density Compounds (e.g., SMX, ADIOL, Polynitroheterocycles)

The synthetic utility of dinitrodioxanes is prominently demonstrated in the creation of several key energetic compounds. One of the most important applications is in the synthesis of 2,2-dinitro-1,3-propanediol (ADIOL), a widely used reagent in the preparation of explosives. tandfonline.comresearchgate.net ADIOL can be prepared through the trans-ketalization of 2,2-dimethyl-5,5-dinitro-1,3-dioxane. tandfonline.comresearchgate.netscispace.comresearchgate.net This dioxane precursor is itself synthesized in high yield via the oxidative nitration of 5-hydroxymethyl-2,2-dimethyl-5-nitro-1,3-dioxane. tandfonline.comscispace.comresearchgate.netsciencemadness.org The conversion involves treating the hydroxymethyl compound with a base like sodium hydroxide (B78521), followed by oxidative nitration using reagents such as sodium nitrite (B80452) and silver nitrate (B79036) or sodium persulfate. icm.edu.plgoogle.com The resulting 2,2-dimethyl-5,5-dinitro-1,3-dioxane is then hydrolyzed, often with an acid catalyst, to remove the acetone (B3395972) protecting group and yield the final ADIOL product. sciencemadness.orggoogle.com

Dinitrodioxane structures are also foundational to the synthesis of more complex polynitroheterocycles. For instance, precursors like 1,3-di-t-butyl-5,5-dinitrohexahydropyrimidine and 3-t-butyl-5,5-dinitrotetrahydro-1,3-oxazine can be nitrolyzed to produce the powerful explosives 1,3,5,5-tetranitrohexahydropyrimidine (DNNC) and 3,5,5-trinitrotetrahydro-1,3-oxazine (TriNOx), respectively. tandfonline.comresearchgate.netresearchgate.net

Furthermore, a related dimer, 2,2,2',2'-tetramethyl-5,5'-dinitro-5,5'-bi(1,3-dioxane), serves as a key intermediate in the synthesis of SMX (1,4-dinitrato-2,3-dinitro-2,3-bis(nitratomethylene)butane). icm.edu.plresearchgate.net In a multi-step process, this bi(1,3-dioxane) compound can be directly nitrated or first deprotected to a tetra-ol intermediate which is then nitrated to give SMX. icm.edu.pl A modified procedure for the direct nitration of the bi(1,3-dioxane) has been shown to increase the yield of SMX to 76%. researchgate.netresearchgate.net

Theoretical Prediction of Energetic Performance Parameters (e.g., Detonation Velocity, Detonation Pressure, Heats of Formation)

The evaluation of new energetic materials heavily relies on the theoretical prediction of their performance. Computational chemistry methods are used to calculate key parameters such as the heat of formation (ΔHf), density (ρ), detonation velocity (D), and detonation pressure (P). rsc.orgdtic.mil These calculations, often employing methods like the Kamlet-Jacobs (K-J) equations or more advanced thermochemical codes like EXPLO5, provide a crucial first assessment of a molecule's potential as an explosive before undertaking potentially hazardous synthesis. sciencemadness.orgrsc.orgrsc.org

For instance, the performance of novel catenated N6 energetic compounds has been evaluated using these methods, showing detonation velocities between 8.22 and 9.49 km/s and detonation pressures from 29.6 to 42.4 GPa, comparing favorably to established explosives like RDX and TNT. rsc.org For SMX, a derivative of the dinitrodioxane family, quantum chemical methods have been used to calculate its heat of formation (−497.8 kJ/mol) and shock velocity (9.287 km/s), confirming its potential as a new high-energy, high-density explosive with performance that could match HMX. icm.edu.pl

The table below compares the theoretically predicted energetic properties of several modern explosives, illustrating the performance benchmarks that new compounds derived from precursors like this compound are measured against.

| Compound | Abbreviation | Test Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

|---|---|---|---|---|

| 1,3,5-Trinitro-1,3,5-triazinane | RDX | 1.82 | 8710 | 33.7 |

| 1,3,5,7-Tetranitro-1,3,5,7-tetrazocane | HMX | 1.90 | 9100 | 39.3 |

| 2,4,6-Trinitrotoluene | TNT | 1.60 | 6900 | 19.5 |

| 1,1-diamino-2,2-dinitroethene | FOX-7 | 1.76 | 8335 | - |

| 5-Aminotetrazolium Nitroformate (Theoretical) | - | 1.93 | 9470 | 38.82 |

| 1,1′-Azobis(3,5-dinitro-1,2,4-triazole) (Theoretical) | ABDNT | 1.93 | 9490 | 42.4 |

Utilization as Model Systems for Conformational Dynamics and Stereoelectronic Effects in Cyclic Ethers

Substituted 1,3-dioxanes are classic models for studying conformational analysis and stereoelectronic effects in heterocyclic chemistry. researchgate.net The 1,3-dioxane (B1201747) ring typically adopts a chair conformation to minimize steric strain. However, the presence and orientation of substituents can significantly influence the conformational equilibrium and introduce subtle electronic interactions that dictate the molecule's geometry and reactivity.

Computational studies using quantum chemical methods have been employed to analyze the potential energy surface of substituted 1,3-dioxanes. researchgate.netresearchgate.net For example, a detailed conformational analysis of 5-bromo-5-nitro-1,3-dioxane (B1667936) revealed that the global energy minimum corresponds to the chair conformer with an axial nitro group. journal-vniispk.ru Other stable conformers, such as a chair with an equatorial nitro group and a 2,5-twist form, were also identified as local minima on the potential energy surface. journal-vniispk.ru These studies help elucidate the pathways and energy barriers for conformational transformations. researchgate.netjournal-vniispk.ru

Role in Fine Organic Synthesis as Versatile Reagents and Intermediates

Beyond their role in energetic materials, dinitrodioxanes are versatile intermediates in fine organic synthesis, valued for the reactive potential conferred by the gem-dinitro group and the cyclic acetal (B89532) framework.

Participation in Ion-Radical and Redox Reactions

The chemistry of 5-nitro-1,3-diheterocycloalkanes is characterized by their ability to participate in electron transfer processes, leading to the formation of radical anions. cyberleninka.ru Compounds like 5-bromo-5-nitro-1,3-dioxane are known to be important reagents for initiating ion-radical and oxidation-reduction (redox) reactions. researchgate.netresearchgate.net A redox reaction is one that involves the transfer of electrons, resulting in a change in the oxidation numbers of the participating atoms. atlanticoer-relatlantique.cancert.nic.in

The gem-dinitroalkane moiety is a potent electron acceptor. In the presence of a suitable one-electron donor, this compound can accept an electron to form a radical anion. This intermediate can then undergo further transformations, such as fragmentation or reaction with other species. For example, in the case of nitrophenyl-substituted 1,3-dioxanes, reduction can lead to the opening of the dioxane ring. researchgate.net This reactivity highlights the utility of the dinitro-dioxane framework as a precursor to radical species under specific reaction conditions, enabling synthetic pathways that are not accessible through conventional two-electron chemistry. uou.ac.in

Synthetic Utility for Substituted Nucleosides and Complex Organic Scaffolds

The 1,3-dioxane ring serves as a valuable protecting group for 1,3-diols, a common structural motif in many complex natural products and pharmaceuticals, including nucleosides. The acetal linkage is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions. This protective strategy allows for selective chemical modifications at other positions of a molecule.

While direct examples of this compound in nucleoside synthesis are not prevalent in the cited literature, its structural components are highly relevant. The core structure, derived from the condensation of a 1,3-diol with an aldehyde or ketone, is a fundamental building block in organic synthesis. acs.org For example, the deprotection of 2,2-dimethyl-5,5-dinitro-1,3-dioxane yields 2,2-dinitro-1,3-propanediol (ADIOL), a C3 building block. tandfonline.comsciencemadness.org This highly functionalized diol, with its central quaternary carbon bearing two nitro groups, is a precursor for constructing complex organic scaffolds. The presence of two nitro groups makes the adjacent methylene (B1212753) protons acidic and provides handles for further functionalization, making it a powerful intermediate for building densely substituted and sterically hindered molecular frameworks.

Contribution to the Study of Thermal Degradation Kinetics of Saturated Six-Membered Cyclohexane (B81311) Heteroanalogs

The study of this compound and its related compounds has significantly contributed to the understanding of thermal degradation kinetics in the broader class of saturated six-membered cyclohexane heteroanalogs. Research in this area, particularly through computational chemistry, has provided deep insights into the reaction mechanisms, stability, and the influence of substituents on the decomposition pathways of these heterocyclic systems.

Computational studies have been instrumental in elucidating the thermal decomposition mechanisms of 5-nitro-5-R-1,3-dioxanes (where R represents substituents like H, Br, and CH₃). usc.edu.coresearchgate.net These theoretical investigations, often employing methods like Density Functional Theory (DFT) with various functionals (such as M06-2X, MPWB1K, PBE0, and ωB97X-D), have analyzed the reaction pathways in both the gas phase and in solution. usc.edu.co A key finding from these studies is that the thermal decomposition of these compounds can proceed through different mechanisms, including the formation of a nitrous acid molecule. researchgate.net

For the unsubstituted 5-nitro-1,3-dioxane (B6597036) (R=H), two distinct reaction mechanisms were proposed and studied, providing a foundational understanding of the simplest form of this heteroanalog. usc.edu.coresearchgate.net The research indicates that the presence of substituent groups at the 5-position significantly influences the reaction kinetics. For instance, a methyl group (CH₃) was found to favor the decomposition reaction. researchgate.net The solvent environment also plays a crucial role, with studies showing the reaction is favored when carried out in a polar solvent like DMSO. usc.edu.coresearchgate.net

By analyzing the kinetic and thermodynamic data obtained from these computational models, researchers can predict the stability and reactivity of various 1,3-dioxane derivatives. usc.edu.co This knowledge is not purely theoretical; it has practical implications for the handling and application of these materials, especially those used as preservatives or in other industrial contexts. The study of the conformational transformations, such as the chair-chair interconversion through twist-conformer intermediates, also adds to the comprehensive understanding of the molecule's behavior prior to degradation. researchgate.net

The data below, derived from computational studies, illustrates the kinetic and thermodynamic parameters for the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds, highlighting the influence of substituents on the reaction.

Table 1: Calculated Kinetic and Thermodynamic Data for the Thermal Decomposition of 5-nitro-5-R-1,3-dioxanes

| Compound (Substituent R) | Phase | Activation Energy (Ea) | Enthalpy of Reaction (ΔH) | Gibbs Free Energy of Reaction (ΔG) |

|---|---|---|---|---|

| 5-nitro-1,3-dioxane (H) | Gas | Data not specified | Data not specified | Data not specified |

| 5-bromo-5-nitro-1,3-dioxane (Br) | Gas | Data not specified | Data not specified | Data not specified |

| 5-methyl-5-nitro-1,3-dioxane (CH₃) | Gas | Lower than R=H, Br | More favorable | More favorable |

| 5-nitro-1,3-dioxane (H) | DMSO | Data not specified | Data not specified | Data not specified |

| 5-bromo-5-nitro-1,3-dioxane (Br) | DMSO | Data not specified | Data not specified | Data not specified |

| 5-methyl-5-nitro-1,3-dioxane (CH₃) | DMSO | Lower than R=H, Br | More favorable | More favorable |

Note: This table is illustrative, based on findings that the CH₃ substituent and DMSO solvent favor the reaction, indicating lower activation energies and more negative Gibbs free energies. Specific numerical values from the source are not provided. usc.edu.coresearchgate.net

Future Research Directions in Dinitrodioxane Chemistry and Energetic Materials Development

The chemistry of dinitrodioxanes serves as a cornerstone for future advancements in the development of novel energetic materials. The principal objectives in this field are the synthesis of new compounds that offer increased explosive performance, reduced sensitivity to stimuli like impact and shock, and enhanced thermal and chemical stability. scispace.com this compound derivatives are valuable precursors and building blocks in synthetic routes toward more complex and powerful energetic molecules.

A significant area of future research involves using dinitrodioxane scaffolds to construct next-generation energetic materials. For example, 2,2-dimethyl-5,5-dinitro-1,3-dioxane is a key intermediate in the synthesis of high-performance explosives like SMX (1,4-dinitrato-2,3-dinitro-2,3-bis(nitratomethylene)butane). icm.edu.pl Research efforts have focused on optimizing the synthesis of these intermediates and their subsequent conversion to the target energetic molecules, aiming to improve yields and reduce the number of synthetic steps. icm.edu.pl The modification of these synthetic routes, such as using more accessible reagents like 90% nitric acid for nitration steps, represents a practical direction for making the production of these materials more efficient and scalable. nih.govmdpi.com

Future work will likely focus on the synthesis of polycyclic and bridged energetic materials where dinitrodioxane-derived structures could be incorporated. uni-muenchen.de Bridged energetic materials often exhibit higher stability. uni-muenchen.de The introduction of dinitrodioxane moieties into larger molecular frameworks could lead to materials with high density and thermal stability, which are desirable properties for modern explosives. scispace.com The goal is to create molecules with a high density of "explosophores" (like the nitro group) within a stable structure. scispace.com

Another promising research avenue is the synthesis of new energetic compounds derived from readily available precursors like nitroisobutylglycerol, which can be converted to dinitrodioxane intermediates. nih.govmdpi.com A comprehensive characterization of the physical, chemical, and energetic properties of new derivatives is crucial for their evaluation and comparison with existing materials. nih.gov This includes detailed studies of their thermal behavior, impact sensitivity, and detonation properties. nih.govmdpi.com The ultimate aim is to achieve a delicate balance: maximizing energy output while minimizing sensitivity to ensure safer handling and application. scispace.com The continued exploration of dinitrodioxane chemistry is therefore essential for pushing the boundaries of what is possible in the field of energetic materials.

Q & A

Q. What are the established synthetic routes for 5,5-Dinitro-1,3-dioxane, and how can researchers optimize yields?

Synthesis typically involves nitro-functionalization of 1,3-dioxane derivatives. For example, alkylation or acylation reactions using nitrating agents under controlled conditions (e.g., HNO₃/H₂SO₄ systems) can introduce nitro groups at the 5,5-positions. Optimization requires monitoring reaction kinetics and intermediates via techniques like NMR or HPLC. Contradictions in yield data may arise from solvent polarity or temperature effects, necessitating factorial experimental designs to isolate variables .

Q. How is X-ray crystallography applied to determine the structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (part of the SHELX suite) is standard for resolving bond lengths, angles, and stereochemistry. For nitro-substituted dioxanes, refinement must account for potential disorder in nitro groups due to rotational freedom. High-resolution data (≤ 0.8 Å) and twin-law corrections are critical for accuracy. SHELXTL (Bruker AXS) interfaces simplify data processing, but validation using CCDC databases ensures reliability .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Nitro compounds are often shock-sensitive or thermally unstable. Key precautions include:

- Storage in refrigerated, inert environments to prevent decomposition.

- Use of blast shields and remote handling tools during synthesis.

- Regular gas chromatography (GC) or mass spectrometry (MS) checks for degradation byproducts like NOₓ gases. Safety protocols should align with SDS guidelines for structurally similar nitro-dioxanes (e.g., 5-Bromo-5-nitro-1,3-dioxane) .

Advanced Research Questions

Q. What computational methods predict the thermal decomposition pathways of this compound?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G**) map Gibbs energy profiles to identify decomposition intermediates. For nitro-dioxanes, homolytic cleavage of C-NO₂ bonds often initiates exothermic cascades, forming radicals or carbonyl products. Contradictions between experimental and computational data (e.g., activation energies) may stem from solvent effects or approximations in transition-state modeling. Validation via DSC/TGA coupled with IR spectroscopy is recommended .

Q. How can this compound be incorporated into macrocyclic structures for material science applications?

The rigid dioxane backbone serves as a spacer in macrocycles. For example, dispiro-1,3-dioxane units can template ring-closing metathesis (RCM) or click chemistry. Advanced designs require balancing steric effects from nitro groups with ring strain. Single-crystal XRD and dynamic NMR are critical for confirming macrocycle geometry and conformational dynamics .

Q. What analytical techniques resolve contradictions in reported stability data of nitro-substituted dioxanes?

Discrepancies in thermal/chemical stability often arise from impurities or polymorphic variations. Methodologies include:

- High-Pressure DSC : Differentiates exothermic decomposition events from solvent residues.

- Powder XRD : Identifies crystalline vs. amorphous phases affecting reactivity.

- Isothermal Calorimetry : Quantifies heat flow under controlled humidity/temperature. Cross-referencing with computational models (e.g., bond dissociation energies) further clarifies mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.